Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

2,5-Thiophenedicarboxaldehyde structure
2,5-Thiophenedicarboxaldehyde structure
商品名:2,5-Thiophenedicarboxaldehyde
CAS番号:932-95-6
MF:C6H4O2S
メガワット:140.159760475159
MDL:MFCD00216592
CID:40316
PubChem ID:24866898

2,5-Thiophenedicarboxaldehyde 化学的及び物理的性質

名前と識別子

    • Thiophene-2,5-dicarbaldehyde
    • 2,5-Thiophenedicarboxaldehyde
    • 2,5-diformylthiophene
    • Thiophene-2,5-dicarboxaldehyde
    • 2,5-Thienodicarboxaldehyde
    • 2,5-Thiophenedial
    • 2,5-Thiophenedicarbaldehyde
    • Thiophene-2,5-dialdehyde
    • OTMRXENQDSQACG-UHFFFAOYSA-N
    • 2,5-Diformylthiophen
    • BIDD:GT0835
    • 2,5-thiophene dicarboxaldehyde
    • BCP27894
    • 3546AF
    • STL324623
    • SBB000080
    • FCH1114698
    • 2,5-THIOPHENENEDICARBOXALDEHYDE
    • OR
    • A844510
    • SCHEMBL178830
    • EN300-624191
    • FT-0600251
    • 932-95-6
    • AM20080613
    • AS-38473
    • 2,5-Thiophenedicarboxaldehyde, 99%
    • CHEMBL2229528
    • MFCD00216592
    • AKOS015855708
    • DTXSID50343151
    • InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
    • AC-5193
    • CS-W016463
    • DB-005145
    • XH0625
    • MDL: MFCD00216592
    • インチ: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
    • InChIKey: OTMRXENQDSQACG-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC=C(C=O)S1

計算された属性

  • せいみつぶんしりょう: 139.993201g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 139.993201g/mol
  • 単一同位体質量: 139.993201g/mol
  • 水素結合トポロジー分子極性表面積: 62.4Ų
  • 重原子数: 9
  • 複雑さ: 110
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Yellow to Brown Solid
  • 密度みつど: 1.327 (estimate)
  • ゆうかいてん: 115-117 °C (lit.)
  • ふってん: 226.66°C (rough estimate)
  • フラッシュポイント: 136.5°C
  • 屈折率: 1.5300 (estimate)
  • PSA: 62.38000
  • LogP: 1.37310
  • ようかいせい: 未確定
  • FEMA: 3184

2,5-Thiophenedicarboxaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:2-8 °C

2,5-Thiophenedicarboxaldehyde 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,5-Thiophenedicarboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A507112-250mg
2,5-Thiophenedicarboxaldehyde
932-95-6 95%
250mg
$14.0 2025-02-25
Chemenu
CM199924-5g
Thiophene-2,5-dicarbaldehyde
932-95-6 97%
5g
$189 2024-07-19
abcr
AB243873-250 mg
Thiophene-2,5-dicarboxaldehyde, 95%; .
932-95-6 95%
250MG
€92.10 2022-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046953-25g
Thiophene-2,5-dicarbaldehyde
932-95-6 98%
25g
¥2915.00 2024-04-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032678-1g
2,5-Thiophenedicarboxaldehyde
932-95-6 95%
1g
¥180 2024-05-20
eNovation Chemicals LLC
D606719-100g
2,5-Thiophenedicarboxaldehyde
932-95-6 97%
100g
$1800 2024-06-05
Apollo Scientific
OR28138-1g
Thiophene-2,5-dicarboxaldehyde
932-95-6 98%
1g
£17.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-PP592-1g
2,5-Thiophenedicarboxaldehyde
932-95-6 95%
1g
¥360.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-PP592-200mg
2,5-Thiophenedicarboxaldehyde
932-95-6 95%
200mg
¥139.0 2022-06-10
Chemenu
CM199924-25g
Thiophene-2,5-dicarbaldehyde
932-95-6 97%
25g
$423 2021-08-05

2,5-Thiophenedicarboxaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches
Li, Juntao; Bisoyi, Hari Krishna; Tian, Jiajun; Guo, Jinbao; Li, Quan, Advanced Materials (Weinheim, 2019, 31(10),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ;  -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
リファレンス
The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips
Seidler, Arnost; Svoboda, Jiri; Dekoj, Vaclav; Chocholousova, Jana Vacek; Vacek, Jaroslav; et al, Tetrahedron Letters, 2013, 54(22), 2795-2798

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
リファレンス
Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, reflux
1.2 Solvents: Hexane ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties
Bromby, Ashley D.; Keller, Samantha N.; Bozek, Kevin J. A.; Williams, Vance E.; Sutherland, Todd C., Journal of Organic Chemistry, 2015, 80(19), 9401-9409

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives
Goseki, Raita ; Oguri, Ayaka; Kurishiba, Yuki; Ishizone, Takashi, Macromolecules (Washington, 2021, 54(17), 8173-8181

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Preparation of 2,5-thiophenedicarboxaldehyde
Sone, Cho, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt
リファレンス
New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications
Schab-Balcerzak, Ewa; Siwy, Mariola; Filapek, Michal; Kula, Slawomir; Malecki, Grzegorz; et al, Journal of Luminescence, 2015, 166, 22-39

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium acetate ,  Manganese oxide (MnO2) Solvents: Dichloromethane ;  4 h, 25 °C
リファレンス
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex
Alammari, Abdullah Saleh; Al-Majid, Abdullah Mohammed; Barakat, Assem ; Alshahrani, Saeed; Ali, Mohammad; et al, Catalysts, 2021, 11(10),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  rt
リファレンス
Controlling the Thermoelectric Properties of Thiophene-Derived Single-Molecule Junctions
Chang, William B.; Mai, Cheng-Kang; Kotiuga, Michele; Neaton, Jeffrey B.; Bazan, Guillermo C.; et al, Chemistry of Materials, 2014, 26(24), 7229-7235

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  20 min, -30 °C
1.2 Reagents: Butyllithium ;  -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
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, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ;  reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6
リファレンス
Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them
, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ;  pH 7
リファレンス
Linear and nonlinear luminescence properties of thiophene based materials
Lu, Ping; Xia, Guang Ming, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C → rt
リファレンス
Sulfur Containing Stable Unsubstituted Heptacene Analogs
De, Puran K.; Neckers, Douglas C., Organic Letters, 2012, 14(1), 78-81

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Nitric acid
リファレンス
Addition of aldehydes to activated double bonds, VIII. Addition of thiophenecarbaldehydes to activated double bonds and desulfurizing hydrogenation of the addition products
Stetter, Hermann; Rajh, Bert, Chemische Berichte, 1976, 109(2), 534-40

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0.5 h, -78 °C
1.2 0.5 h, -78 °C; overnight, rt
リファレンス
Preparation and purpose of isoindigo conjugated polymer containing thiophene as spatial isolation group
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
Single- and two-photon excited fluorescence of a new thiophene derivative
Lu, Ping; Wang, Fei; Xia, Guangming, Jinan Daxue Xuebao, 2004, 18(4), 350-352

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ;  70 °C → rt; 0.5 h, rt
リファレンス
Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
Gupta, Prachi; Anand, Venkataramanarao G., Organic Letters, 2021, 23(9), 3481-3485

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 12 h, rt
1.3 Reagents: Water
リファレンス
Thiophene-cored isoindigo derivative-thiophene copolymer, and preparing method and application thereof
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
リファレンス
Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings
Mitsumori, Teruyuki; Inoue, Katsuya; Koga, Noboru; Iwamura, Hiizu, Journal of the American Chemical Society, 1995, 117(9), 2467-78

2,5-Thiophenedicarboxaldehyde Raw materials

2,5-Thiophenedicarboxaldehyde Preparation Products

2,5-Thiophenedicarboxaldehyde 関連文献

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